Methyl 6-bromoquinoline-4-carboxylate hydrochloride Methyl 6-bromoquinoline-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18663959
InChI: InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H
SMILES:
Molecular Formula: C11H9BrClNO2
Molecular Weight: 302.55 g/mol

Methyl 6-bromoquinoline-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18663959

Molecular Formula: C11H9BrClNO2

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromoquinoline-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
IUPAC Name methyl 6-bromoquinoline-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H
Standard InChI Key NOODRHKUVPYGAA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline scaffold fused with a benzene ring. Key structural attributes include:

  • Bromine atom at position 6, contributing electrophilicity for nucleophilic substitution reactions.

  • Methyl carboxylate group at position 4, enabling ester hydrolysis for prodrug strategies .

  • Hydrochloride counterion, which improves crystallinity and aqueous solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉BrClNO₂
Molecular Weight302.55 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area39.2 Ų
LogP (Octanol-Water)2.85 (predicted)

X-ray crystallography data for related quinoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) reveal planar quinoline rings with dihedral angles <5°, suggesting similar rigidity in Methyl 6-bromoquinoline-4-carboxylate hydrochloride .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Bromination: Introduction of bromine at position 6 using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

  • Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other coupling agents.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CCl₄, dibenzoyl peroxide, 80°C75
EsterificationMethanol, SOCl₂, reflux85
Salt FormationHCl (g), diethyl ether, 0°C92

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives are known for targeting microbial DNA gyrase and topoisomerase IV. Methyl 6-bromoquinoline-4-carboxylate hydrochloride inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by intercalating into DNA and disrupting replication. The bromine atom enhances membrane permeability, as observed in analogous compounds like 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate .

Anti-Inflammatory Effects

The hydrochloride salt suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α and IL-6 production by 40% at 10 µM . This aligns with findings for structurally similar N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)quinoline-4-carboxamides .

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (oral)320Hepatotoxicity at ≥100 mg/kg
Rat (IV)45Nephrotoxicity at ≥20 mg/kg

Applications in Drug Development

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as demonstrated in FAP-targeted therapies .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the carboxylate and bromine groups to enhance potency against drug-resistant pathogens.

  • Combination Therapies: Co-administering with checkpoint inhibitors (e.g., anti-PD-1) to synergize anticancer effects .

  • Green Chemistry: Developing solvent-free synthesis using ball milling or ultrasonic irradiation .

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